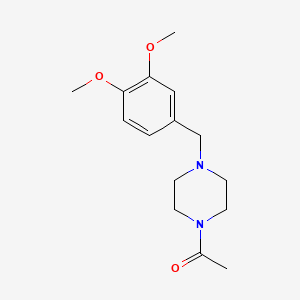![molecular formula C11H16N4O2 B4965426 (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine](/img/structure/B4965426.png)
(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine, also known as CPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPN is a derivative of 4-nitroaniline and has a cyclopropylamino group attached to its aromatic ring. CPN is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用机制
(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine inhibits the activity of MAO-B by binding to the enzyme's active site and preventing the breakdown of dopamine. This results in an increase in dopamine levels in the brain, which has been shown to have a variety of physiological and behavioral effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. This compound has been shown to increase dopamine levels in the brain, which has been associated with an increase in locomotor activity and a decrease in anxiety-like behavior. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke.
实验室实验的优点和局限性
(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine has several advantages as a research tool. This compound is a potent and selective inhibitor of MAO-B, which makes it an ideal tool for studying the role of dopamine in behavior and physiology. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective research tool.
However, there are also limitations to the use of this compound in research. This compound has a relatively short half-life in vivo, which limits its use in long-term studies. This compound also has potential off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for the use of (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine in scientific research. This compound has potential applications in the study of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. This compound may also have potential applications in the development of new drugs for the treatment of these diseases.
In addition, this compound may have potential applications in the study of addiction and other psychiatric disorders. This compound has been shown to modulate the activity of the dopaminergic system, which has been implicated in the pathophysiology of addiction and other psychiatric disorders.
Conclusion
In conclusion, this compound, or this compound, is a versatile compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of MAO-B, which makes it an ideal tool for studying the role of dopamine in behavior and physiology. This compound has potential applications in the study of neurodegenerative disorders, addiction, and other psychiatric disorders.
合成方法
The synthesis of (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine involves the reaction of 4-nitroaniline with cyclopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of this compound as a yellow solid, which can be purified by recrystallization.
科学研究应用
(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine has been extensively used in scientific research due to its unique chemical properties. This compound is a potent inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has been shown to be a selective inhibitor of MAO-B, which is primarily responsible for the breakdown of dopamine in the brain.
属性
IUPAC Name |
1-N-(2-aminoethyl)-3-N-cyclopropyl-4-nitrobenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c12-5-6-13-9-3-4-11(15(16)17)10(7-9)14-8-1-2-8/h3-4,7-8,13-14H,1-2,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOXESICGIOAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)NCCN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4,5-dimethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4965354.png)
![methyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4965366.png)
![2,7-bis(4-methoxyphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4965378.png)
![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4965392.png)
![2-[(4-phenyl-1-phthalazinyl)amino]phenol](/img/structure/B4965402.png)
![3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4965408.png)


![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965417.png)
![ethyl 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4965431.png)
![ethyl 2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B4965446.png)

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4965448.png)